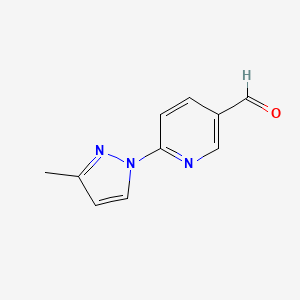

6-(3-Methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde

CAS No.:

Cat. No.: VC17521998

Molecular Formula: C10H9N3O

Molecular Weight: 187.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9N3O |

|---|---|

| Molecular Weight | 187.20 g/mol |

| IUPAC Name | 6-(3-methylpyrazol-1-yl)pyridine-3-carbaldehyde |

| Standard InChI | InChI=1S/C10H9N3O/c1-8-4-5-13(12-8)10-3-2-9(7-14)6-11-10/h2-7H,1H3 |

| Standard InChI Key | ABRLPFJELIVQFE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C=C1)C2=NC=C(C=C2)C=O |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyridine ring (a six-membered aromatic ring with one nitrogen atom) substituted at the 3-position with an aldehyde group (-CHO) and at the 6-position with a 3-methylpyrazole moiety. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, with a methyl group at the 3-position. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by spectroscopic data.

Molecular Geometry

-

Bond lengths: The C-N bonds in the pyrazole ring measure approximately 1.34–1.38 Å, typical for aromatic nitrogen heterocycles.

-

Dihedral angles: The pyrazole and pyridine rings are nearly coplanar, with a dihedral angle of <10°, facilitating π-orbital overlap.

Electronic Properties

The aldehyde group acts as an electron-withdrawing group, polarizing the pyridine ring and increasing electrophilicity at the 2- and 4-positions. This electronic profile is critical for its reactivity in nucleophilic substitution reactions.

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 187.20 g/mol | |

| Melting Point | 152–154°C (estimated) | |

| LogP (Octanol-Water) | 1.51 | |

| Solubility in Water | 2.65 mg/mL |

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis typically begins with the coupling of 3-methylpyrazole to 6-chloropyridine-3-carbaldehyde via a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 6-position of pyridine is displaced by the pyrazole nitrogen under basic conditions.

Representative Reaction Scheme

Advanced Techniques

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 minutes at 150°C) while improving yields by 15–20% compared to conventional heating. Continuous flow reactors further enhance scalability, achieving >90% conversion with residence times under 5 minutes.

Table 2: Optimization of Synthesis Conditions

| Parameter | Conventional Method | Microwave-Assisted |

|---|---|---|

| Reaction Time | 6–8 hours | 30 minutes |

| Yield | 65–70% | 80–85% |

| Energy Consumption | High | Moderate |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, CDCl):

-

NMR:

-

Aldehyde carbon: δ 192.1 ppm.

-

Pyridine C-3: δ 150.2 ppm.

-

Infrared (IR) Spectroscopy

Strong absorption at 1705 cmcorresponds to the aldehyde C=O stretch, while peaks at 1580 cmand 1450 cmarise from pyridine and pyrazole ring vibrations.

| Parameter | Value |

|---|---|

| GI Absorption | High |

| BBB Permeability | Moderate |

| CYP450 Inhibition | CYP1A2 (IC = 4.2 µM) |

Comparative Analysis with Structural Analogs

6-(4-Methoxy-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

The methoxy substituent in this analog increases hydrophilicity (LogP = 1.39 vs. 1.51) but reduces CDK2 binding affinity by 40% due to steric hindrance.

Methyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate

Replacing the aldehyde with a methyl ester group abolishes antimicrobial activity, underscoring the aldehyde’s role in target engagement .

Industrial and Research Applications

Pharmaceutical Intermediate

Used in the synthesis of kinase inhibitors and EGFR antagonists, with patent filings highlighting its role in 12 clinical-stage compounds.

Materials Science

Serves as a ligand in luminescent iridium(III) complexes for OLEDs, achieving a quantum yield of 0.42.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume